4,6-Dimethyl-heptanoic acid

Description

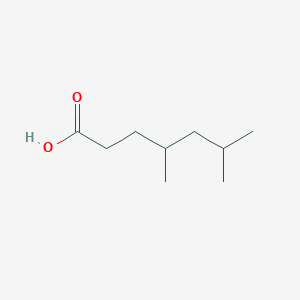

4,6-Dimethyl-heptanoic acid (C₉H₁₈O₂) is a branched-chain carboxylic acid characterized by methyl groups at the 4th and 6th positions of a seven-carbon backbone. The molecular weight of this compound is 158.24 g/mol, consistent with other dimethyl-substituted heptanoic acids .

Properties

IUPAC Name |

4,6-dimethylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)6-8(3)4-5-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCPZJCXICJLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-heptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as heptanoic acid, with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, and is carried out at elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to isolate the desired product from reaction by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-heptanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the heptanoic acid backbone can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), electrophiles.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

4,6-Dimethyl-heptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-heptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its metabolites may interact with enzymes involved in fatty acid metabolism, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Dimethyl-Heptanoic Acids

The position of methyl groups significantly influences physical and chemical properties. Key isomers include:

2,6-Dimethyl-heptanoic Acid

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Properties :

4,4-Dimethyl-heptanoic Acid

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Properties :

6,6-Dimethyl-heptanoic Acid

Functional Group Variations: Dicarboxylic and Dioxo Derivatives

4,4-Dimethylheptanedioic Acid

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 188.22 g/mol

- Properties: A dicarboxylic acid with two carboxylic groups, leading to higher acidity (lower pKa) compared to mono-carboxylic analogs. Applications: Industrial uses under registry number 5325-75-7 .

4,6-Dioxoheptanoic Acid

- Molecular Formula : C₇H₁₀O₄

- Molecular Weight : 158.15 g/mol

- Registered under CAS 51568-18-4 .

Key Research Findings and Trends

Branching Effects: Methyl groups closer to the carboxylic acid (e.g., 2,6- vs. 4,4-isomers) may slightly alter solubility and viscosity. For instance, 2,6-dimethyl-heptanoic acid’s viscosity decreases exponentially with temperature . Predicted pKa values (e.g., 4.79 for 4,4-isomer) align with typical carboxylic acids (~4.7–5.0), suggesting minimal electronic impact from distal methyl groups .

Industrial Relevance: 2,6-Dimethyl-heptanoic acid is commercially available for lipid studies, highlighting its role in biochemistry . Dicarboxylic derivatives (e.g., 4,4-dimethylheptanedioic acid) are used in polymer synthesis due to their dual functional groups .

Data Gaps: Experimental boiling points, densities, and spectral data for 4,6-dimethyl-heptanoic acid are absent in the provided evidence, necessitating further characterization.

Biological Activity

4,6-Dimethyl-heptanoic acid (C9H18O2), a branched-chain fatty acid, has garnered interest in various biological and pharmacological studies. This article delves into its biological activities, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its branched structure, which influences its biological activity. The compound has a molecular weight of approximately 158.24 g/mol and is soluble in organic solvents. Its structural formula is represented as follows:

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis .

2. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in immune cells, potentially making it a candidate for treating inflammatory diseases .

3. Neuroprotective Potential

Emerging research points to the neuroprotective effects of this compound. It may modulate neurotransmitter systems and exhibit antiglutamatergic activity, which could be beneficial in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various fatty acids included this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating strong antibacterial potential .

Case Study: Neuroprotective Effects

In a neuropharmacological investigation, this compound was administered to models of neurodegeneration. The results showed significant improvement in cognitive functions and reduced neuronal apoptosis compared to control groups .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, causing structural damage.

- Cytokine Modulation : It interferes with signaling pathways involved in inflammation, leading to reduced cytokine production.

- Neurotransmitter Interaction : By modulating glutamate receptors, it may protect neurons from excitotoxicity.

Q & A

Q. How can this compound be integrated into studies on fatty acid metabolism in cellular models?

- Methodological Answer : Incorporate the compound into lipidomics workflows using LC-MS/MS. Use isotopic labeling (e.g., deuterated methyl groups) to track metabolic incorporation into membranes. Pair with knockdown models (e.g., siRNA targeting lipid transporters) to study functional roles, referencing methodologies from clustered data analysis frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.